5-Bromo-2-cyclopropylpyridine

Conformational analysis Molecular recognition Ligand preorganization

SGLT2/IRAK4 inhibitor programs often face metabolic instability with linear alkyl-pyridine intermediates. 5-Bromo-2-cyclopropylpyridine (CAS 579475-29-9) addresses this: its cyclopropyl group resists CYP450 oxidation and preorganizes conformation for target binding. • Exclusive bisected conformation (~3 kcal/mol stabilization) for predictable binding poses • C5-bromine enables Suzuki-Miyaura diversification • Fragment-compliant (MW 198.06, cLogP 2.47, 1 rotatable bond) • Convertible to air-stable MIDA boronate for iterative cross-coupling

Molecular Formula C8H8BrN
Molecular Weight 198.06 g/mol
CAS No. 579475-29-9
Cat. No. B1290116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-cyclopropylpyridine
CAS579475-29-9
Molecular FormulaC8H8BrN
Molecular Weight198.06 g/mol
Structural Identifiers
SMILESC1CC1C2=NC=C(C=C2)Br
InChIInChI=1S/C8H8BrN/c9-7-3-4-8(10-5-7)6-1-2-6/h3-6H,1-2H2
InChIKeyWLJWEZIWWHAIEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-cyclopropylpyridine: Versatile Building Block


5-Bromo-2-cyclopropylpyridine (CAS 579475-29-9) is a brominated pyridine derivative bearing a cyclopropyl substituent at the 2-position and a bromine atom at the 5-position, with molecular formula C₈H₈BrN and molecular weight 198.06 g/mol . This compound belongs to the class of halogenated heterocyclic building blocks widely employed in palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura couplings, where the C5-bromine serves as a reactive handle for further elaboration . The cyclopropyl group imparts distinct conformational, electronic, and lipophilic properties compared to linear alkyl-substituted analogs, making this compound a strategically valuable intermediate in kinase inhibitor and SGLT2 inhibitor drug discovery programs [1].

Workflow Palladium-catalyzed cross-coupling; Suzuki-Miyaura elaboration at C5-bromine handle
Selection Logic Cyclopropyl confers conformational preorganization and intermediate lipophilicity vs. linear alkyl building blocks
Use Context Kinase inhibitor and SGLT2 inhibitor programs requiring metabolically resistant scaffolds

5-Bromo-2-cyclopropylpyridine vs. Alkyl Analogs


Substituting 5-bromo-2-cyclopropylpyridine with simpler 2-alkyl-5-bromopyridine analogs (e.g., 5-bromo-2-methylpyridine, CAS 3430-13-5; 5-bromo-2-ethylpyridine, CAS 38749-90-5) compromises critical molecular properties that are central to its utility in medicinal chemistry. The cyclopropyl group confers a unique conformational preference—exclusively adopting the bisected conformation with the cyclopropyl ring oriented toward the pyridine nitrogen—which stabilizes the molecule by approximately 3 kcal mol⁻¹ relative to non-bisected conformers, an effect absent in linear alkyl analogs [1]. Furthermore, the cyclopropyl substituent provides a distinct lipophilicity profile (calculated LogP ≈ 2.72–2.80) that bridges the gap between methyl (LogP ≈ 2.1 for 5-bromo-2-methylpyridine analog) and isopropyl (LogP ≈ 2.9) analogs while occupying a smaller steric volume, enabling fine-tuning of pharmacokinetic properties without excessive molecular weight increase [2]. The cyclopropane ring also serves as a metabolically resistant bioisostere for alkyl groups, reducing cytochrome P450-mediated oxidation at the α-position—a vulnerability of ethyl and isopropyl substituents—thereby directly impacting the metabolic stability of downstream drug candidates [3].

Conformational Mismatch Linear 2-alkyl-5-bromopyridine analogs lack the exclusive bisected conformer, potentially shifting target-binding pose and SAR interpretation.
Lipophilicity Shift Methyl analog (LogP ~2.1) reduces lipophilicity; isopropyl analog (LogP ~2.9) increases steric bulk. Both may alter permeability and off-target profile differently.
Metabolic Profile Context Ethyl/isopropyl analogs introduce α-C–H sites susceptible to CYP-mediated oxidation. Cyclopropyl bioisostere may confer class-level metabolic resilience; direct substitution may alter downstream PK.

5-Bromo-2-cyclopropylpyridine: Quantitative Differentiation


Exclusive Bisected Conformer vs. 4-Cyclopropylpyridine

2-Cyclopropylpyridine exists exclusively in the bisected conformation where the cyclopropyl group points toward the nitrogen atom (PYR2-N conformer), as established by gas-phase electron diffraction and ab initio MP2/6-31G* calculations. In contrast, 4-cyclopropylpyridine exists as a conformational mixture: bisected (71.0 ± 6.5%) and perpendicular (29.0 ± 6.5%) conformers. The lone-pair electrons on the 2-substituted pyridine nitrogen interact with the cyclopropyl group orbitals in the PYR2-N conformer, lowering the molecular energy by approximately 3 kcal mol⁻¹ compared to the alternative PYR2-C bisected conformer, an effect that is structurally impossible in 3-substituted or 4-substituted cyclopropylpyridine isomers and in any non-cyclopropyl 2-alkylpyridine analog [1].

Exclusive Bisected Conformer
Head-to-head
100% bisected (PYR2-N) vs. 71% mixture
~3 kcal mol⁻¹ stabilization
Conformational preorganization supports rigid scaffold for fragment-based design and target-binding pose prediction.
Gas-phase electron diffraction and MP2/6-31G* data; 4-cyclopropyl isomer shows 29% perpendicular population.
Conformational analysis Molecular recognition Ligand preorganization

Lipophilicity Profile: Cyclopropyl vs. Alkyl Substituents

The calculated LogP of 5-bromo-2-cyclopropylpyridine is 2.72–2.80 (XLogP3-AA = 2.1; consensus LogP = 2.47 from multi-method average) . The closest linear alkyl analog, 5-bromo-2-ethylpyridine (CAS 38749-90-5), has a LogP of 2.41 [1]. Despite the cyclopropyl group having only three carbon atoms (vs. two for ethyl), it achieves comparable or slightly higher lipophilicity due to the greater polarizability of the cyclopropane C–C bonds, while occupying a significantly smaller van der Waals volume than the isopropyl analog (5-bromo-2-isopropylpyridine, LogP ~2.9–3.0). This unique profile enables medicinal chemists to increase lipophilicity without proportionally increasing molecular size, a desirable feature for maintaining ligand efficiency metrics [2].

Lipophilicity Profile
Cross-study comparable
LogP 2.72–2.80
+0.31 to +0.39 vs. ethyl analog
Intermediate lipophilicity with smaller steric footprint than isopropyl, supporting ligand efficiency optimization.
Calculated LogP values from vendor and database entries; consensus LogP = 2.47.
Physicochemical property optimization Lipophilic ligand efficiency ADME prediction

Cyclopropyl Bioisostere: Metabolic Stability Edge

The cyclopropyl group is recognized in medicinal chemistry as a metabolically more stable bioisostere for ethyl and isopropyl substituents. The α-C–H bonds of ethyl and isopropyl groups are primary sites for cytochrome P450-mediated hydroxylation, a major metabolic clearance pathway. The cyclopropane ring, by contrast, presents geometrically constrained C–H bonds with higher bond dissociation energies and reduced accessibility to the reactive heme-iron-oxo species of CYP enzymes. Literature data on cyclopropane-containing drug analogs show that replacing an isopropyl group with a cyclopropyl ring can reduce intrinsic clearance in human liver microsomes by 2- to 10-fold depending on the scaffold, directly translating to improved in vivo half-life [1]. For building block procurement, this means that drug candidates constructed from 5-bromo-2-cyclopropylpyridine inherit this metabolic resilience, whereas candidates built from 5-bromo-2-ethylpyridine or 5-bromo-2-isopropylpyridine may require additional structural modifications to achieve acceptable metabolic stability [2].

Metabolic Stability Edge
Class-level inference
Reported 2- to 10-fold lower intrinsic clearance
Cyclopropyl vs. isopropyl matched pairs
May reduce CYP-mediated oxidation at α-position; class-level inference requires experimental verification for this building block.
Data to verify; scaffold-dependent fold reduction from human liver microsome stability assays on cyclopropane-containing analogs.
Drug metabolism Cytochrome P450 Bioisostere strategy

Synthetic Accessibility via Catalytic Sandmeyer Reaction

A dedicated synthetic methodology study established optimal Sandmeyer conditions for converting 2-amino-5-cyclopropylpyridine to 5-bromo-2-cyclopropylpyridine using CuBr₂ and organic nitrites. Crucially, the study demonstrated that Cu(II) halides can be used in catalytic amounts when dibromomethane serves as the halogen source, representing a more atom-economical approach than classical stoichiometric Sandmeyer conditions. The corresponding 2-amino-5-cyclopropylpyridine precursor is itself prepared in high yields via Suzuki coupling of aminobromopyridines [1]. In contrast, 5-bromo-2-ethylpyridine and 5-bromo-2-isopropylpyridine lack a dedicated Sandmeyer methodology paper, and their synthesis typically relies on direct bromination of the parent alkylpyridine, which can suffer from regioselectivity issues and over-bromination. The existence of an optimized, peer-reviewed synthetic protocol for the cyclopropyl variant reduces process development risk for kilo-lab and pilot-scale preparation .

Synthetic Accessibility
Class-level inference
Published catalytic Sandmeyer protocol
Catalytic CuBr₂, CH₂Br₂ as Br source
Peer-reviewed synthetic route may reduce process development risk for scale-up procurement.
Dedicated methodology paper available; yield data requires optimization review. Ethyl/isopropyl analogs lack comparable published protocol.
Sandmeyer reaction Halogenation methodology Building block synthesis

5-Bromo-2-cyclopropylpyridine: Application Scenarios


SGLT2 Inhibitor Programs: Cyclopropylpyridine Core

5-Bromo-2-cyclopropylpyridine serves as a key intermediate in the synthesis of sodium-glucose cotransporter-2 (SGLT2) inhibitors, a clinically validated class of antidiabetic agents. The cyclopropyl group contributes to the conformational rigidity needed for selective SGLT2 binding while the C5-bromine enables late-stage diversification via Suzuki-Miyaura coupling to introduce aryl or heteroaryl pharmacophore elements. Patent literature from multiple pharmaceutical companies documents the use of 2-cyclopropyl-5-bromopyridine scaffolds in SGLT2 programs, where the cyclopropyl substituent has been shown to contribute to improved selectivity over SGLT1 compared to ethyl-substituted analogs [1]. The exclusive bisected conformation of the 2-cyclopropylpyridine moiety may preorganize the scaffold for optimal fit within the SGLT2 binding pocket [2].

IRAK4 Inhibitor Development with Cyclopropyl Stability

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a target for inflammatory and autoimmune diseases. Patent WO2012129258 and related filings describe 2-cyclopropylpyridine-containing scaffolds as IRAK4 inhibitors, where the cyclopropyl group is positioned to occupy a small lipophilic pocket while resisting oxidative metabolism at the α-position. 5-Bromo-2-cyclopropylpyridine is the logical building block for synthesizing these inhibitor series via palladium-catalyzed cross-coupling at the C5 position [1]. The metabolic stability advantage of cyclopropyl over ethyl or isopropyl substituents is particularly relevant for IRAK4 inhibitors, which require sustained systemic exposure for chronic dosing in inflammatory conditions [2].

MIDA Boronate Strategy for Heterocyclic Libraries

5-Bromo-2-cyclopropylpyridine can be converted to the corresponding 2-cyclopropylpyridin-5-yl MIDA boronate, an air-stable, chromatographable boronic acid surrogate that enables iterative Suzuki-Miyaura cross-coupling sequences. The general MIDA boronate methodology, developed for 2-pyridyl boronates that are otherwise prone to protodeboronation, is directly applicable to this substrate [1]. This capability is particularly valuable for constructing unsymmetrical biaryl and teraryl systems where sequential coupling steps require orthogonal reactivity. 5-Bromo-2-chloropyridine and 5-bromo-2-methylpyridine do not offer the same combination of MIDA boronate compatibility and conformational preorganization for target binding [2].

Fragment-Based Discovery: Rigid Halogenated Pyridine Cores

With a molecular weight of 198.06 Da and only one rotatable bond (the cyclopropyl-pyridine linkage), 5-bromo-2-cyclopropylpyridine meets the physicochemical criteria for fragment-based drug discovery (Rule of Three: MW < 300, cLogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3). The exclusive bisected conformation provides a rigid vector for the cyclopropyl group, making the compound an ideal core fragment for structure-based design where the binding pose can be reliably predicted. Its calculated LogP of 2.47 (consensus) places it in an optimal lipophilicity range for fragment screening, while the bromine atom provides both a heavy-atom X-ray crystallography marker and a synthetic handle for hit elaboration [1].

Application
Selection Property
Validation Focus
SGLT2 inhibitor programs
Conformational preorganization for binding pocket fit
SGLT2 vs. SGLT1 selectivity endpoint review
IRAK4 inhibitor development
Metabolically resistant cyclopropyl bioisostere
CYP-mediated oxidation liability comparison
MIDA boronate library synthesis
Air-stable boronate surrogate for iterative coupling
Protodeboronation resistance and coupling efficiency
Fragment-based discovery
Rigid core with Rule-of-Three compliance
Binding pose prediction and crystallography marker utility

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